

ZK756326 Dihydrochloride: A Technical Guide to Its Chemokine Receptor Selectivity

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B2578722

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Introduction

ZK756326 dihydrochloride is a potent, non-peptide small molecule agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and inflammatory diseases. This technical guide provides a comprehensive overview of the selectivity profile of ZK756326 for chemokine receptors, detailing its binding affinity and functional activity. The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Selectivity Profile

The selectivity of **ZK756326 dihydrochloride** has been primarily characterized through its potent agonism at CCR8, with significantly lower activity at other chemokine and G protein-coupled receptors. The available quantitative data from binding and functional assays are summarized below.

Receptor	Ligand/Compound	Assay Type	Cell Line	Measured Value (IC50/EC50)	Reference
Human CCR8	ZK756326	Radioligand Binding (I-309/CCL1 competition)	Not Specified	1.8 μ M (IC50) [1]	Haskell et al., 2006
Human CCR8	ZK756326	Calcium Mobilization	U87 MG cells expressing CCR8	Full agonist[1]	Haskell et al., 2006
Human CCR8	ZK756326	Extracellular Acidification	Cells expressing human CCR8	Stimulatory[1]	Haskell et al., 2006
Murine CCR8	ZK756326	Chemotaxis	Cells expressing murine CCR8	Induces chemotaxis[1]	Haskell et al., 2006
Murine CCR8	ZK756326	ERK1/2 Phosphorylation	Cells expressing murine CCR8	Induces phosphorylation[1]	Haskell et al., 2006
26 other GPCRs	ZK756326	Radioligand Binding	Not Specified	>50 μ M (IC50)	Haskell et al., 2006
5-HT1A	ZK756326	Radioligand Binding	Not Specified	5.4 μ M (IC50) [1]	MedChemExpress
5-HT2B	ZK756326	Radioligand Binding	Not Specified	4.4 μ M (IC50) [1]	MedChemExpress
5-HT2C	ZK756326	Radioligand Binding	Not Specified	34.8 μ M (IC50)[1]	MedChemExpress
5-HT5A	ZK756326	Radioligand Binding	Not Specified	16 μ M (IC50) [1]	MedChemExpress
5-HT6	ZK756326	Radioligand Binding	Not Specified	5.9 μ M (IC50) [1]	MedChemExpress

α 2A	ZK756326	Radioligand Binding	Not Specified	<20 μ M (IC50) (65% inhibition at 20 μ M)[1]	MedChemExpress
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Note: The specific 26 other GPCRs with IC50 values >50 μ M are not detailed in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard techniques and information inferred from the primary literature.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (ZK756326) to displace a radiolabeled ligand from its receptor.

- **Cell Membrane Preparation:** Membranes are prepared from cells stably or transiently expressing the chemokine receptor of interest.
- **Assay Buffer:** A suitable buffer, such as 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, and 0.2% bovine serum albumin (BSA), pH 7.1, is used.
- **Reaction Mixture:** Cell membranes are incubated with a fixed concentration of a radiolabeled chemokine ligand (e.g., [125I]-I-309/CCL1 for CCR8) and varying concentrations of ZK756326.
- **Incubation:** The reaction is incubated to allow binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- **Quantification:** The radioactivity retained on the filter is measured using a scintillation counter.

- **Data Analysis:** The concentration of ZK756326 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

- **Cell Preparation:** Cells expressing the target receptor (e.g., U87 MG cells expressing CCR8) are seeded in a 96-well plate and cultured overnight.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 3) in a suitable buffer, such as Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, for approximately 60 minutes at 37°C.[\[1\]](#)
- **Compound Addition:** The plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of ZK756326.
- **Signal Detection:** Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.
- **Data Analysis:** The concentration of ZK756326 that produces 50% of the maximal response (EC50) is determined.

Chemotaxis Assay

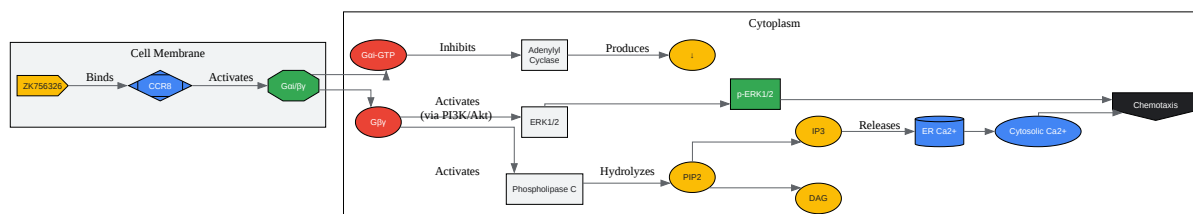
This assay assesses the ability of a compound to induce directed cell migration.

- **Assay Setup:** A Boyden chamber or a similar transwell system is used, with a porous membrane separating an upper and a lower chamber.
- **Cell Preparation:** Receptor-expressing cells are resuspended in a serum-free medium.
- **Loading:** The cell suspension is added to the upper chamber, and a solution containing ZK756326 at various concentrations is placed in the lower chamber as a chemoattractant.

- Incubation: The chamber is incubated for a period to allow cells to migrate through the pores of the membrane towards the chemoattractant.
- Quantification: The number of cells that have migrated to the lower side of the membrane is quantified, often by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.
- Data Analysis: The chemotactic response is plotted against the concentration of ZK756326 to determine the potency and efficacy of the compound.

Mandatory Visualizations

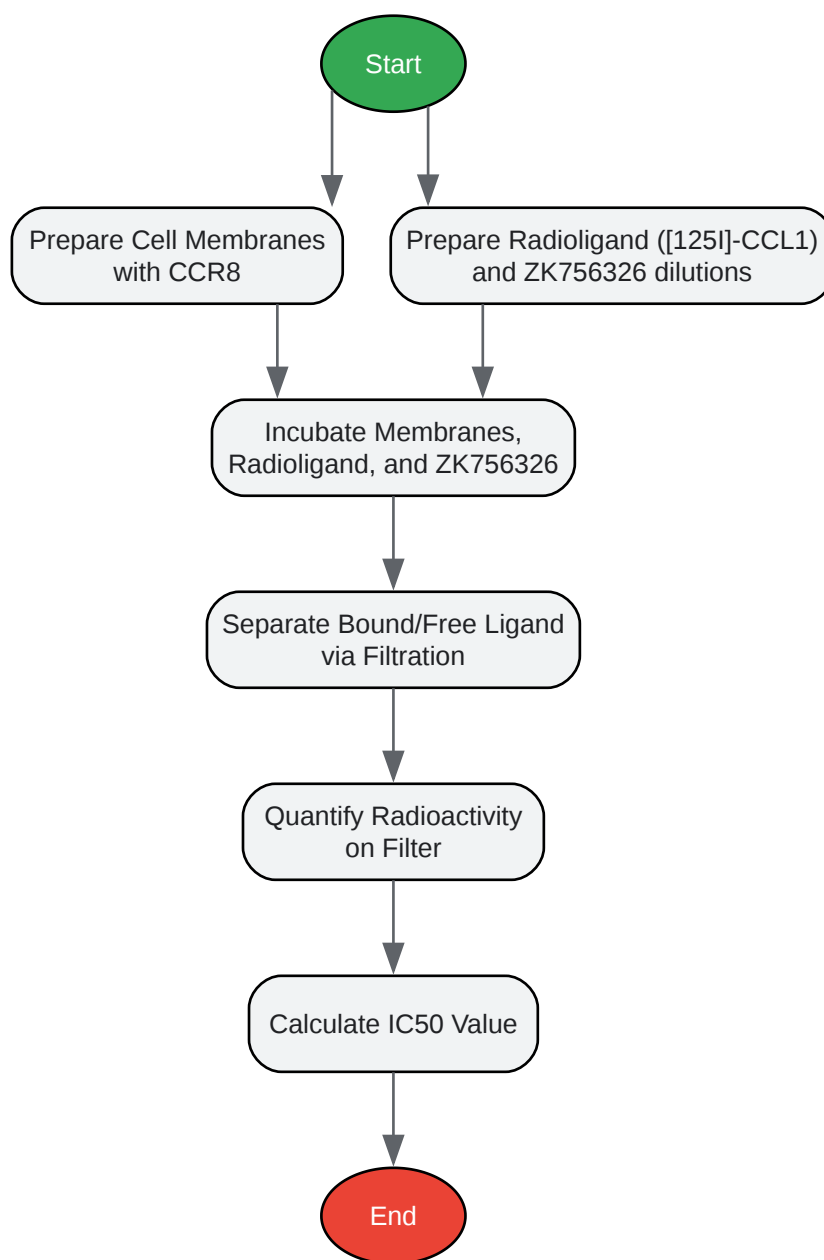
Signaling Pathway of ZK756326 at CCR8



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Caption: CCR8 signaling cascade initiated by ZK756326.

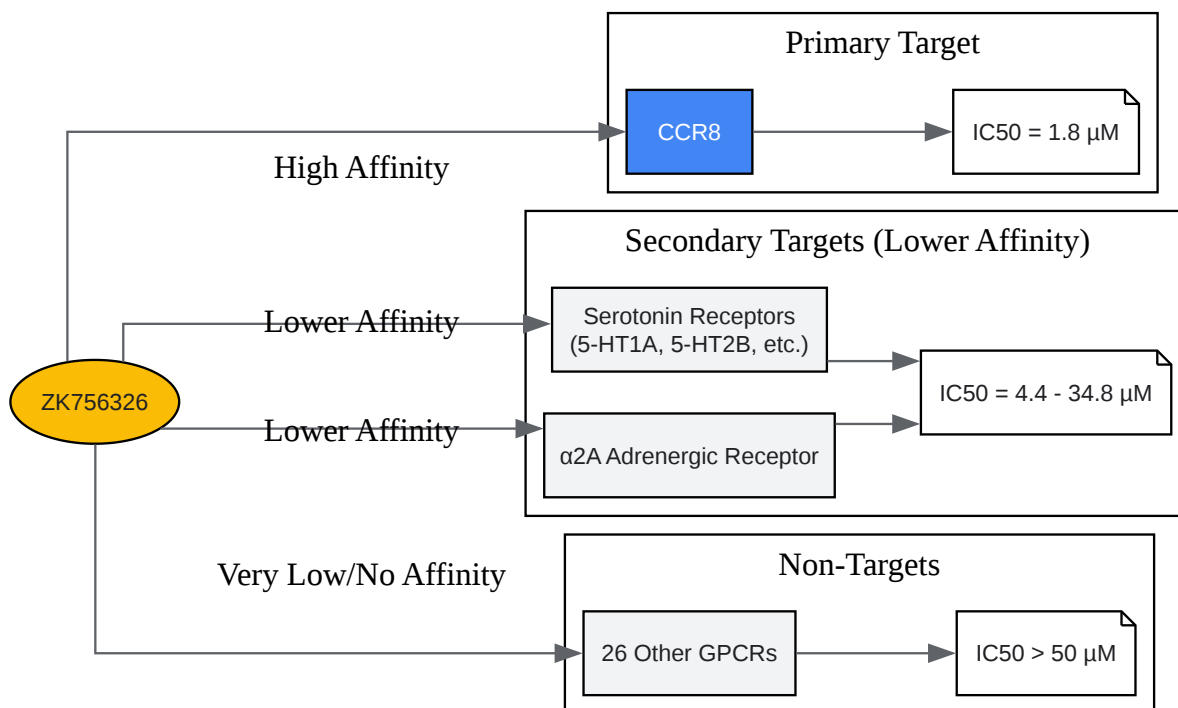
Experimental Workflow for Radioligand Binding Assay



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Caption: Workflow for determining binding affinity.

Logical Relationship of Selectivity Analysis



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Caption: ZK756326 selectivity profile logic.

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References

- 1. medchemexpress.com [medchemexpress.com]
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